molecular formula C12H14O4 B14286237 (3,5-Dimethoxyphenyl)methyl prop-2-enoate CAS No. 114859-52-8

(3,5-Dimethoxyphenyl)methyl prop-2-enoate

Cat. No.: B14286237
CAS No.: 114859-52-8
M. Wt: 222.24 g/mol
InChI Key: SIKNYZBVPSVPFW-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ester functional group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methyl prop-2-enoate typically involves the esterification of (3,5-Dimethoxyphenyl)methanol with acrylic acid or its derivatives. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(3,5-Dimethoxyphenyl)methanol+Acrylic acidAcid catalyst(3,5-Dimethoxyphenyl)methyl prop-2-enoate+Water\text{(3,5-Dimethoxyphenyl)methanol} + \text{Acrylic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} (3,5-Dimethoxyphenyl)methanol+Acrylic acidAcid catalyst​(3,5-Dimethoxyphenyl)methyl prop-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be considered to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: (3,5-Dimethoxyphenyl)acetic acid or (3,5-Dimethoxyphenyl)acetaldehyde.

    Reduction: (3,5-Dimethoxyphenyl)methanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethoxyphenyl)methyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release (3,5-Dimethoxyphenyl)methanol and acrylic acid, which can further participate in biochemical reactions. The methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethoxyphenyl)acetic acid
  • (3,5-Dimethoxyphenyl)methanol
  • (3,5-Dimethoxyphenyl)acetaldehyde

Uniqueness

(3,5-Dimethoxyphenyl)methyl prop-2-enoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the prop-2-enoate moiety also allows for additional chemical transformations, making it a versatile compound in organic synthesis.

Properties

CAS No.

114859-52-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)methyl prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-4-12(13)16-8-9-5-10(14-2)7-11(6-9)15-3/h4-7H,1,8H2,2-3H3

InChI Key

SIKNYZBVPSVPFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)COC(=O)C=C)OC

Origin of Product

United States

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